

spectral analysis and characterization of 2-Methoxyquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-Methoxyquinoline-4carbaldehyde

Cat. No.:

B3296527

Get Quote

A Comparative Spectral Analysis of 2-Methoxyquinoline-4-carbaldehyde and a A Comparative Spectral Analysis of 2-Methoxyquinoline-4-carbaldehyde and its Analogs

A comprehensive guide to the spectral characteristics of **2-Methoxyquinoline-4- carbaldehyde**, with a comparative analysis against Quinoline-4-carbaldehyde and 6-Methoxyquinoline-4-carbaldehyde.

This guide provides a detailed spectral analysis of **2-Methoxyquinoline-4-carbaldehyde**, a quinoline derivative of interest to researchers in drug discovery and organic synthesis. Due to the limited availability of experimental data for this specific compound, this report presents a combination of predicted data, theoretical analysis, and a comparative study with the structurally related and well-characterized compounds: Quinoline-4-carbaldehyde and 6-Methoxyquinoline-4-carbaldehyde. This approach allows for a robust understanding of the expected spectral properties of **2-Methoxyquinoline-4-carbaldehyde**.

Comparative Spectral Data

The following tables summarize the key spectral data for **2-Methoxyquinoline-4-carbaldehyde** and its selected analogs. It is important to note that the data for **2-**



Methoxyquinoline-4-carbaldehyde is largely theoretical or predicted, while the data for the analogs is based on experimental findings.

**Table 1: FT-IR Spectral Data (cm⁻¹) **

Functional Group	2- Methoxyquinoline- 4-carbaldehyde (Predicted)	Quinoline-4- carbaldehyde (Experimental)[1] [2]	6- Methoxyquinoline- 4-carbaldehyde (Predicted)
C-H (Aromatic)	~3100-3000	~3050	~3100-3000
C-H (Aldehyde)	~2850, ~2750	~2830, ~2730	~2850, ~2750
C=O (Aldehyde)	~1700	1695	~1690
C=C, C=N (Aromatic Ring)	~1600-1450	1610, 1580, 1500	~1600-1450
C-O-C (Methoxy)	~1250 (asymmetric), ~1050 (symmetric)	N/A	~1250 (asymmetric), ~1050 (symmetric)

Table 2: ¹H NMR Spectral Data (ppm)

Proton	2- Methoxyquinoline- 4-carbaldehyde (Predicted)	Quinoline-4- carbaldehyde (Experimental)[3]	6- Methoxyquinoline- 4-carbaldehyde (Experimental)
-CHO	~10.2	10.3	~10.1
Quinoline H	~7.5-9.0	7.7-9.2	~7.3-8.8
-OCH₃	~4.1	N/A	~3.9

Table 3: 13C NMR Spectral Data (ppm)



Carbon	2- Methoxyquinoline- 4-carbaldehyde (Predicted)	Quinoline-4- carbaldehyde (Experimental)[3]	6- Methoxyquinoline- 4-carbaldehyde (Experimental)
C=O	~192	193.1	~191
Quinoline C	~115-155	124.1, 124.7, 126.0, 129.6, 130.3, 130.4, 137.0, 149.5, 150.7	~105-160
-OCH₃	~56	N/A	~55

Table 4: Mass Spectrometry Data (m/z)

lon	2- Methoxyquinoline- 4-carbaldehyde (Predicted)	Quinoline-4- carbaldehyde (Experimental)[3]	6- Methoxyquinoline- 4-carbaldehyde (Predicted)
[M]+	187.06	157.05	187.06
[M+H]+	188.07	158.06	188.07

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide. These protocols are intended to serve as a reference for researchers.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a suitable solvent onto a salt plate (e.g., NaCl or KBr).
- Data Acquisition: The sample is placed in the FT-IR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet/salt plate) is recorded. The sample spectrum is then acquired over a range of 4000-400 cm⁻¹.



 Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
- Data Acquisition: The solution is placed in a quartz cuvette. A baseline spectrum of the pure solvent is recorded. The UV-Vis spectrum of the sample is then recorded over a wavelength range of approximately 200-800 nm.
- Data Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300-600 MHz. For ¹³C NMR, a proton-decoupled spectrum is acquired at a corresponding frequency (e.g., 75-150 MHz).
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

Mass Spectrometry (MS)

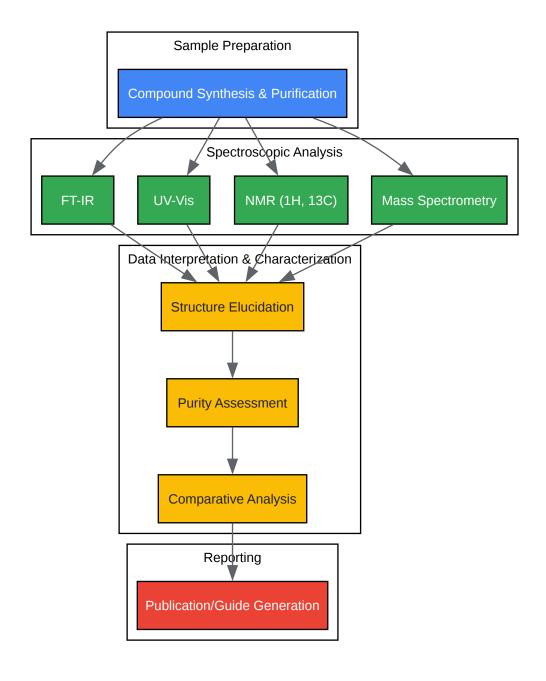
- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: For volatile and thermally stable compounds, Electron Ionization (EI) is commonly used. For less stable compounds, a soft ionization technique such as Electrospray Ionization (ESI) is preferred.



- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Spectral Analysis Workflow

The following diagram illustrates a typical workflow for the spectral analysis and characterization of a chemical compound.





Click to download full resolution via product page

Caption: Workflow for Spectral Analysis.

Conclusion

This guide provides a comparative overview of the spectral properties of **2-Methoxyquinoline-4-carbaldehyde** and its analogs. While experimental data for the primary compound is not currently available in the public domain, the provided theoretical data and comparisons with structurally similar molecules offer valuable insights for researchers. The detailed experimental protocols and the workflow diagram serve as practical resources for the spectral characterization of novel compounds in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Quinolinecarboxaldehyde | 4363-93-3 [chemicalbook.com]
- To cite this document: BenchChem. [spectral analysis and characterization of 2-Methoxyquinoline-4-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3296527#spectral-analysis-and-characterization-of-2-methoxyquinoline-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com